Product packaging for Formamide, N-(1,1-dimethylpropyl)-(Cat. No.:CAS No. 23602-10-0)

Formamide, N-(1,1-dimethylpropyl)-

Cat. No.: B13816616
CAS No.: 23602-10-0
M. Wt: 115.17 g/mol
InChI Key: NQHJHACNRXGUQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Formamide (B127407) Derivatives in Organic Synthesis and Beyond

N-substituted formamides are pivotal intermediates in organic synthesis. They are frequently employed as protecting groups for amines, reagents for formylation reactions, and precursors for the synthesis of isocyanides, which are themselves valuable in multicomponent reactions. organic-chemistry.org Their utility extends to the synthesis of a variety of nitrogen-containing heterocyclic compounds, which are often the core scaffolds of pharmaceuticals and agrochemicals. Beyond their role as synthetic intermediates, some formamide derivatives exhibit interesting biological activities and are investigated in medicinal chemistry. The formamide functional group can participate in hydrogen bonding, influencing the conformational preferences and interaction of molecules with biological targets.

Unique Structural Attributes of N-(1,1-dimethylpropyl)formamide and Analogues

Formamide, N-(1,1-dimethylpropyl)-, also known as N-tert-amylformamide, possesses a distinct structural feature: a bulky tertiary alkyl group (the 1,1-dimethylpropyl or tert-amyl group) attached to the nitrogen atom. This steric hindrance significantly influences its chemical reactivity and physical properties compared to less hindered N-substituted formamides. The bulky substituent can shield the formyl group and the nitrogen lone pair, potentially affecting its reactivity in nucleophilic and electrophilic reactions.

Analogues of N-(1,1-dimethylpropyl)formamide include other N-tert-alkylformamides, such as the well-studied N-tert-butylformamide. The conformational properties of these sterically hindered formamides are of particular interest, as rotation around the C-N amide bond is restricted, leading to distinct cis and trans isomers. The relative stability of these conformers is influenced by the steric bulk of the N-substituent. Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are crucial for elucidating the conformational preferences of these molecules. For instance, the IR spectrum of the related N-(1,1-dimethylethyl)formamide (N-tert-butylformamide) provides insight into the vibrational modes of the amide group in a sterically encumbered environment. nist.gov

Historical Context of Formamide Chemistry Evolution

The chemistry of formamides has a rich history, dating back to the early days of organic synthesis. The simplest formamide, HCONH2, was first synthesized in the 19th century. A significant milestone in its production was the Leuckart reaction, discovered by Rudolf Leuckart in the late 19th century, which utilizes formamide or its derivatives for the reductive amination of aldehydes and ketones. wikipedia.org This reaction provided a valuable method for the synthesis of amines.

Over the 20th century, the understanding and application of formamides expanded significantly. Their role as versatile solvents and reagents was recognized. In recent decades, the development of new synthetic methodologies, including catalytic formylation reactions, has further enhanced the accessibility and utility of N-substituted formamides. nih.gov The exploration of their use in multicomponent reactions, such as the Passerini and Ugi reactions, has opened up new avenues for the rapid construction of complex molecular architectures. nih.govorganic-chemistry.org These reactions are instrumental in the generation of compound libraries for drug discovery and materials science. wikipedia.orgnih.gov

Interactive Data Table: Physicochemical Properties of Formamide, N-(1,1-dimethylpropyl)-

PropertyValue
Molecular Formula C6H13NO
Molecular Weight 115.17 g/mol
CAS Registry Number 23602-10-0
Canonical SMILES CCC(C)(C)NC=O
InChI InChI=1S/C6H13NO/c1-4-6(2,3)7-5-8/h5H,4H2,1-3H3,(H,7,8)
InChIKey NQHJHACNRXGUQU-UHFFFAOYSA-N

Interactive Data Table: Predicted Spectral Data for Formamide, N-(1,1-dimethylpropyl)-

Spectral Data TypePredicted Values
Predicted 1H NMR δ (ppm): 0.8-1.0 (m, 6H), 1.2-1.4 (q, 2H), 5.8 (br s, 1H), 8.0 (s, 1H)
Predicted 13C NMR δ (ppm): 8.5, 26.5, 34.0, 56.0, 163.0
Predicted IR (cm-1) ~3300 (N-H stretch), ~2950 (C-H stretch), ~1670 (C=O stretch, Amide I), ~1530 (N-H bend, Amide II)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO B13816616 Formamide, N-(1,1-dimethylpropyl)- CAS No. 23602-10-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-methylbutan-2-yl)formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-4-6(2,3)7-5-8/h5H,4H2,1-3H3,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQHJHACNRXGUQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)NC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4066915
Record name Formamide, N-(1,1-dimethylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4066915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23602-10-0
Record name N-(1,1-Dimethylpropyl)formamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23602-10-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1,1-Dimethylpropyl)formamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023602100
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Formamide, N-(1,1-dimethylpropyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Formamide, N-(1,1-dimethylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4066915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(1,1-dimethylpropyl)formamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.600
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-(1,1-DIMETHYLPROPYL)FORMAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29PT3GTE4N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Advanced Synthetic Methodologies for N 1,1 Dimethylpropyl Formamide

Chemo- and Regioselective Formylation Strategies

The introduction of a formyl group onto the nitrogen atom of 1,1-dimethylpropylamine presents challenges due to the steric hindrance of the tertiary alkyl group. Chemo- and regioselective strategies are therefore crucial for the efficient synthesis of N-(1,1-dimethylpropyl)formamide.

The use of carbon dioxide (CO₂) as a C1 source for the synthesis of N-formamides is a highly attractive approach from a green chemistry perspective. This method utilizes a renewable and non-toxic feedstock to produce valuable chemicals. The general reaction involves the reduction of CO₂ in the presence of an amine and a suitable catalyst.

Recent advancements have demonstrated the N-formylation of amines using CO₂ and hydrogen gas (H₂). rsc.org While direct examples for 1,1-dimethylpropylamine are not extensively documented, the developed catalytic systems, such as those based on copper acetate (B1210297) and 4-dimethylaminopyridine (B28879) (DMAP), have shown excellent selectivity for the N-formylation of various amines without affecting other functional groups. rsc.org The proposed mechanism involves the formation of an ammonium (B1175870) carbamate (B1207046) intermediate from the amine and CO₂, which is then hydrogenated to the corresponding formamide (B127407).

Table 1: General Conditions for N-Formylation using CO₂ and H₂

Parameter Condition
Carbon Source Carbon Dioxide (CO₂)
Reducing Agent Hydrogen Gas (H₂)
Catalyst System e.g., Copper(II) acetate, DMAP
Solvent e.g., Toluene, Ethanol
Temperature Typically elevated (e.g., 100-150 °C)

| Pressure | High pressure of CO₂ and H₂ |

This approach offers a promising and sustainable route to N-(1,1-dimethylpropyl)formamide, although specific optimization for this sterically hindered amine would be required.

The development of novel formylating agents and catalytic systems has opened new avenues for the synthesis of N-formamides. These methods often offer milder reaction conditions and higher efficiency. For instance, the use of formamide itself as a formylating agent in the presence of a catalyst has been explored. lew.ro

Catalytic systems involving transition metals or organocatalysts can facilitate the formylation of amines. While specific data for N-(1,1-dimethylpropyl)formamide is scarce, related studies on the formylation of sterically hindered amines suggest that catalysts that can overcome the steric repulsion are necessary.

Direct amidation of carboxylic acids and transamidation of existing amides are fundamental reactions for the formation of amide bonds. researchgate.net

Direct Amidation: The direct reaction of formic acid with 1,1-dimethylpropylamine is a straightforward approach to N-(1,1-dimethylpropyl)formamide. However, this reaction often requires high temperatures to drive off the water formed, which can lead to decomposition. Modern methods employ coupling agents to facilitate the reaction under milder conditions. Propylphosphonic anhydride (B1165640) (T3P®) has been shown to be an effective reagent for the amidation of carboxylic acids with various amines, including those that are sterically hindered. organic-chemistry.org

Transamidation: Transamidation involves the exchange of the amine portion of an amide with another amine. This can be a highly efficient method for the synthesis of new amides. nsf.gov For the synthesis of N-(1,1-dimethylpropyl)formamide, a common approach would be the reaction of N,N-dimethylformamide (DMF) with 1,1-dimethylpropylamine. This reaction can be promoted by a base, such as sodium tert-butoxide, or by a catalyst. organic-chemistry.orgorganic-chemistry.org Catalyst-free transamidation protocols have also been developed, which are advantageous from an environmental and cost perspective. nih.gov An NH₄I-promoted transamidation of DMF with various amines has also been reported as a metal-free strategy. researchgate.net

Table 2: Comparison of Direct Amidation and Transamidation for Amide Synthesis

Feature Direct Amidation Transamidation
Reactants Carboxylic Acid + Amine Amide + Amine
Byproduct Water Another Amine
Promoters/Catalysts Coupling agents (e.g., T3P®), Lewis acids Bases (e.g., NaOtBu), Metal catalysts, or catalyst-free

| Key Advantage | Atom economy (if no coupling agent) | Use of readily available amides as starting materials |

Sustainable Synthesis Paradigms for Formamide Architectures

The principles of green chemistry are increasingly influencing the design of synthetic routes for formamides, aiming to reduce waste, energy consumption, and the use of hazardous substances. nih.gov

The application of green chemistry principles to the synthesis of N-(1,1-dimethylpropyl)formamide involves several key aspects:

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. The direct amidation of formic acid with 1,1-dimethylpropylamine is a good example of an atom-economical reaction.

Use of Renewable Feedstocks: As discussed, utilizing CO₂ as a carbon source is a prime example of employing a renewable feedstock. rsc.org

Catalysis: The use of catalytic amounts of reagents is superior to stoichiometric amounts, as it reduces waste. Both metal-based and organocatalysts are being developed for formamide synthesis. researchgate.net

Benign Solvents: The choice of solvent has a significant impact on the environmental footprint of a process. The use of water or solvent-free conditions is highly desirable. csic.es

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials consisting of metal ions or clusters coordinated to organic ligands. Their high surface area, tunable porosity, and well-defined active sites make them promising catalysts for a variety of organic transformations, including formamide synthesis.

While the direct application of MOFs for the synthesis of N-(1,1-dimethylpropyl)formamide is not yet widely reported, the potential is significant. MOFs can encapsulate catalytic species, providing a heterogeneous catalyst that is easily separable and recyclable. For example, MOFs containing Lewis acidic metal sites could catalyze the formylation of amines with formic acid or other formylating agents. Furthermore, MOF-derived catalysts, such as Cu/ZnO derived from a bimetallic MOF, have shown high activity in related C1 chemistry, suggesting their potential for CO₂-based formamide synthesis. nih.gov

Table 3: Potential Advantages of MOF Catalysis in Formamide Synthesis

Advantage Description
High Activity The well-defined and accessible active sites can lead to high reaction rates.
Selectivity The confined environment within the MOF pores can control the selectivity of the reaction.
Recyclability As heterogeneous catalysts, MOFs can be easily recovered and reused, reducing cost and waste.

| Tunability | The structure and properties of MOFs can be tailored by changing the metal centers and organic linkers. |

Mechanistic Insights into Formamide Bond Formation

The synthesis of N-(1,1-dimethylpropyl)formamide, also known as N-tert-amylformamide, involves the creation of a stable amide bond between the sterically hindered 1,1-dimethylpropylamine (tert-amylamine) and a formyl group source. The mechanism of this transformation is highly dependent on the chosen reagents and catalysts. Generally, the process follows the fundamental steps of nucleophilic acyl substitution, but the significant steric hindrance presented by the tertiary carbon atom attached to the nitrogen in 1,1-dimethylpropylamine introduces specific challenges and often necessitates catalytic activation.

A common and direct method for formylation is the reaction of an amine with formic acid. nih.gov In this reaction, the formic acid must be activated to facilitate the nucleophilic attack by the sterically hindered amine. Under thermal conditions, often with azeotropic removal of water, the amine attacks the carbonyl carbon of formic acid. nih.gov However, for less reactive, hindered amines, acid catalysis is often employed. The catalyst, such as a protic or Lewis acid, protonates the hydroxyl group of formic acid, transforming it into a better leaving group (water) and increasing the electrophilicity of the carbonyl carbon. The amine, acting as a nucleophile, then attacks the activated carbonyl, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate and elimination of a water molecule yields the final formamide product.

More advanced and efficient catalytic systems have been developed to overcome the steric challenges inherent in substrates like 1,1-dimethylpropylamine. nih.gov These methods often operate under milder conditions and provide higher yields.

Catalytic Mechanisms:

Iodine Catalysis: A notable method involves the use of molecular iodine (I₂) as a catalyst with formic acid. organic-chemistry.org The proposed mechanism suggests that iodine reacts with formic acid to generate hydrogen iodide (HI) in situ. The HI then acts as the true catalyst by protonating the formic acid, which enhances its electrophilicity. organic-chemistry.org The sterically hindered amine can then attack the activated carbonyl carbon, proceeding through a tetrahedral intermediate to the final N-formylated product. organic-chemistry.org This method is efficient for a wide variety of amines, including secondary and sterically hindered ones. nih.govorganic-chemistry.org

Base Catalysis: While acid catalysis is common, certain base-catalyzed mechanisms are also effective, particularly when using formyl sources like methyl formate. nih.gov Strong, non-nucleophilic organic bases such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) have been shown to catalyze the formylation of hindered amines like tert-butylamine, a close structural analog of tert-amylamine. nih.gov In this pathway, the base is thought to activate the amine by deprotonation or to facilitate the departure of the leaving group (e.g., methoxide (B1231860) from methyl formate) from the tetrahedral intermediate.

Carbon Dioxide and Silane Reduction: An increasingly important methodology involves the use of carbon dioxide (CO₂) as a C1 source, coupled with a reducing agent like a hydrosilane. acs.org The mechanism for this transformation is complex and can proceed through several pathways depending on the catalyst and substrates. acs.org One proposed pathway involves the formation of a formoxysilane intermediate from the reaction of CO₂ and the hydrosilane. acs.org The amine then reacts with this highly reactive formylating agent to produce the formamide. acs.org Another possible route involves the initial reaction of the amine with CO₂ to form a carbamate salt, which is then reduced by the hydrosilane. acs.org For these reactions, organic and salt catalysts often function as general bases, facilitating the key intermediate steps. acs.org

The steric bulk of the 1,1-dimethylpropyl group is a critical factor in all these mechanisms. It slows the rate of nucleophilic attack and can favor alternative reaction pathways if conditions are not optimized. nih.govmdpi.com The development of protocols specifically for hindered substrates often involves enhancing the electrophilicity of the formylating agent or using highly active catalysts to lower the activation energy of the C-N bond-forming step. rsc.org

Table 1: Comparison of Catalytic Formylation Conditions

Formyl Source Catalyst Key Mechanistic Feature Substrate Scope Ref.
Formic Acid Molecular Iodine (I₂) In situ generation of HI catalyst to activate formic acid. Broad, includes secondary and hindered amines. organic-chemistry.org
Methyl Formate 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) Base catalysis, likely facilitating leaving group departure. Effective for hindered amines like tert-butylamine. nih.gov
Carbon Dioxide / Phenylsilane Organic/Salt Bases (e.g., [TBA][OAc]) Base-catalyzed formation of intermediates like formoxysilane or silylcarbamate. Dependent on amine; multiple pathways possible. acs.org

Reactivity and Mechanistic Investigations of N 1,1 Dimethylpropyl Formamide

Participation in Name Reactions and Functional Group Transformations

The reactivity of N-(1,1-dimethylpropyl)formamide is dictated by the electronic and steric properties of its constituent functional groups: the formamide (B127407) moiety and the 1,1-dimethylpropyl (tert-pentyl) group.

Role as a Formylating Agent in Electrophilic Aromatic Substitution (Analogous to Vilsmeier-Haack Chemistry)

N-(1,1-dimethylpropyl)formamide can serve as a formylating agent in a manner analogous to the Vilsmeier-Haack reaction. wikipedia.orgnumberanalytics.com This reaction is a powerful method for introducing a formyl group (-CHO) onto electron-rich aromatic rings. organic-chemistry.org The process is initiated by the activation of the formamide with an acid chloride, most commonly phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). jk-sci.com

The mechanism involves the initial reaction between N-(1,1-dimethylpropyl)formamide and phosphorus oxychloride to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent. wikipedia.orgnumberanalytics.com This reagent is the active formylating species.

Mechanism Steps:

Formation of the Vilsmeier Reagent: The carbonyl oxygen of N-(1,1-dimethylpropyl)formamide attacks the electrophilic phosphorus atom of POCl₃, leading to an intermediate that eliminates a dichlorophosphate (B8581778) anion to yield the N-(1,1-dimethylpropyl)-N-chloromethyleniminium ion.

Electrophilic Aromatic Substitution: The electron-rich aromatic substrate attacks the electrophilic carbon of the Vilsmeier reagent, forming a sigma complex. numberanalytics.com Aromaticity is subsequently restored by the loss of a proton.

Hydrolysis: The resulting iminium salt is hydrolyzed during aqueous workup to yield the final aryl aldehyde product. wikipedia.orgjk-sci.com

The bulky 1,1-dimethylpropyl group can influence the regioselectivity of the formylation, potentially favoring attack at less sterically hindered positions on the aromatic substrate.

Amide Cleavage and Derivatization Mechanisms

The amide bond in N-(1,1-dimethylpropyl)formamide, while generally robust, can be cleaved under specific conditions to yield the corresponding amine (1,1-dimethylpropylamine) and a formic acid derivative. This cleavage is fundamental for using the formamide as a protecting group or as a synthetic intermediate.

Methods for Amide Cleavage:

Hydrolytic Cleavage: This can be achieved under either acidic or basic conditions. Basic hydrolysis, often termed saponification, involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. masterorganicchemistry.com This process is often irreversible due to the deprotonation of the resulting carboxylic acid.

Reductive Cleavage: Non-hydrolytic methods can also be employed. For instance, treatment with an excess of lithium metal in the presence of a catalytic amount of an electron carrier like naphthalene (B1677914) can reductively cleave the C-N bond. organic-chemistry.org

Deacylative Cleavage: Certain transition-metal-free protocols using hydrosilanes can selectively cleave the C-N bond, providing a mild method for deacylation. organic-chemistry.org

Once the amide is cleaved, the resulting 1,1-dimethylpropylamine can be isolated and used in further synthetic transformations, making the formamide a useful precursor for this sterically hindered primary amine.

Nucleophilic Acyl Substitution Pathways

The carbonyl carbon of N-(1,1-dimethylpropyl)formamide is electrophilic and susceptible to attack by nucleophiles, leading to nucleophilic acyl substitution. libretexts.org This class of reactions involves the replacement of the -N(H)(C(CH₃)₂CH₂CH₃) group with an incoming nucleophile. libretexts.org

The general mechanism proceeds through a two-step addition-elimination pathway:

Nucleophilic Addition: The nucleophile attacks the carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate with a negative charge on the oxygen atom. vanderbilt.edu

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the N-(1,1-dimethylpropyl)amide anion as the leaving group. libretexts.orgvanderbilt.edu

The feasibility of a given nucleophilic acyl substitution depends on the relative basicity of the nucleophile and the leaving group; the reaction generally favors the displacement of the stronger base. masterorganicchemistry.com

NucleophileProduct TypeDescription
Water (H₂O)Carboxylic Acid (Formic Acid)Hydrolysis, often catalyzed by acid or base. libretexts.org
Alcohol (R'OH)Ester (Formate Ester)Alcoholysis, typically requires acid catalysis to protonate the amide. vanderbilt.edu
Amine (R'₂NH)Amide (Transamidation)Aminolysis, where one amine displaces another. vanderbilt.edu
Hydride (e.g., from LiAlH₄)AmineReduction of the amide to the corresponding amine.

Stereochemical Aspects of Reactions Involving the 1,1-Dimethylpropyl Moiety

The 1,1-dimethylpropyl group, also known as the tert-pentyl or tert-amyl group, is a bulky, sterically demanding substituent. chegg.com This steric bulk plays a crucial role in the stereochemical outcome of reactions involving N-(1,1-dimethylpropyl)formamide or its derivatives.

When a reaction creates a new stereocenter in a molecule containing the 1,1-dimethylpropyl group, the bulky nature of this group can lead to diastereoselectivity . The attacking reagent will preferentially approach from the less sterically hindered face of the molecule, resulting in the predominant formation of one diastereomer over the other. cureffi.org

For example, if a derivative of N-(1,1-dimethylpropyl)formamide were to undergo a reaction such as an epoxidation or a nucleophilic addition to a nearby prochiral center, the 1,1-dimethylpropyl group would act as a stereodirecting group. cureffi.orglibretexts.org The extent of selectivity (the diastereomeric ratio) would depend on the proximity of the reacting center to the bulky group and the reaction conditions. Reactions where the transition state involves significant steric interaction with the tert-pentyl group are likely to be highly stereoselective. masterorganicchemistry.cominflibnet.ac.in

Catalytic Roles of N-(1,1-dimethylpropyl)formamide in Specific Reaction Systems

While primarily a reagent, N-(1,1-dimethylpropyl)formamide or its derivatives could potentially function as catalysts in certain transformations. Formamides, in general, have been shown to exhibit catalytic activity.

Catalysis of Nucleophilic Substitution: Formamides can catalyze nucleophilic substitution reactions of alcohols. Mechanistic studies suggest that the reaction proceeds through the formation of an alkoxyiminium salt as a key intermediate, which is then attacked by the nucleophile. researchgate.net N-(1,1-dimethylpropyl)formamide could potentially serve this role, with its bulky nature possibly influencing catalyst efficiency and substrate scope.

Catalysis of Amidation: The sodium salt of formamide (sodium formamidate), generated by deprotonation with a strong base like sodium methoxide (B1231860), has been shown to be an effective catalyst for the amidation of esters. researchgate.net It is plausible that sodium N-(1,1-dimethylpropyl)formamidate could similarly catalyze acyl transfer reactions.

Condensation Reactions: NaI-catalyzed condensation reactions between sulfonamides and formamides have been developed to synthesize N-sulfonyl formamidines. organic-chemistry.org This suggests a potential application for N-(1,1-dimethylpropyl)formamide in similar catalytic systems, where it would be incorporated into the final product structure.

Radical Processes and Electron Transfer Reactions Involving Formamide Moieties

The formamide functional group can participate in radical and electron transfer reactions. These processes typically involve the formation of radical ions through the gain or loss of an electron.

Electron Attachment and Ionization: Electron impact can lead to the formation of radical cations or anions of the formamide molecule. acs.org For instance, the ionization of the nitrogen lone pair could form a radical cation. Subsequent proton transfer or fragmentation can lead to various reactive species.

Electron Transfer Dynamics: Theoretical studies on formamide have explored the dynamics of electron movement during chemical processes like tautomerization and proton transfer. acs.org These studies reveal that electron flux is a key component of the reaction mechanism. Similar electronic processes are expected to occur in N-(1,1-dimethylpropyl)formamide.

Radical Intermediates in Synthesis: The formation of radical intermediates from formamides can be synthetically useful. For example, the electrosynthesis of formamide from CO₂ and ammonia (B1221849) involves radical coupling steps. researchgate.net While not a direct reaction of the pre-formed amide, it highlights the accessibility of radical pathways for the formamide functional group. The presence of the 1,1-dimethylpropyl group could influence the stability and subsequent reaction pathways of any radical intermediates formed on the formamide core.

Theoretical and Computational Chemistry Studies on N 1,1 Dimethylpropyl Formamide

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. northwestern.edu These methods, rooted in quantum mechanics, provide insights into electronic structure, molecular geometry, and reactivity. northwestern.edu By solving the Schrödinger equation for a molecule's electrons, we can determine various properties such as bond lengths, angles, and energies. northwestern.edu

Density Functional Theory (DFT) Applications for Reaction Pathways

Density Functional Theory (DFT) has become a widely used tool for investigating the reaction pathways of molecules. researchgate.netnih.gov This method is computationally less demanding than other high-level quantum chemical methods while still providing accurate results for ground-state properties. researchgate.netresearchgate.net DFT calculations are based on the principle that the electronic energy of a molecule's ground state is determined by its electron density. nih.gov

In the context of formamides, DFT has been employed to study various reaction types, including isomerization, sigmatropic shifts, and unimolecular decomposition. For instance, a study on formamidine, a related compound, predicted the energy barrier for E/Z isomerization to be 26.7 kcal/mol. researchgate.net DFT has also been successfully applied to understand hydrolysis reactions, which are crucial in many chemical and biological processes. github.io Researchers have developed specific datasets, such as BH2O-36, to benchmark the accuracy of different DFT functionals for predicting hydrolysis reaction barriers. github.io Generally, range-separated hybrid DFT functionals are found to be more accurate for these types of calculations. github.io

While specific DFT studies on the reaction pathways of N-(1,1-dimethylpropyl)formamide are not extensively documented in the provided search results, the principles and methodologies applied to similar formamide (B127407) and amide systems are directly transferable. For example, DFT calculations on N,N-dimethylformamide (DMF) have shown excellent agreement with experimental data for its molecular structure. researchgate.net These studies provide a strong foundation for predicting the reactivity of N-(1,1-dimethylpropyl)formamide, including potential sites for nucleophilic or electrophilic attack and the energetics of various transformation pathways.

FunctionalApplicationReference
B3LYPCalculation of molecular structures of N-methyl formamide, N,N-dimethyl formamide, and N,N-dimethyl acetamide. researchgate.net researchgate.net
BLYPCalculation of molecular structures of N-methyl formamide, N,N-dimethyl formamide, and N,N-dimethyl acetamide. researchgate.net researchgate.net
ωB97M-VBest-performing DFA for predicting hydrolysis reaction kinetics in the BH2O-36 dataset. github.io github.io
MN12-L-D3(BJ)Best-performing pure (nonhybrid) DFA for predicting hydrolysis reaction kinetics in the BH2O-36 dataset. github.io github.io

Ab Initio Studies of Transition States and Intermediates

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles without the inclusion of experimental data. epfl.ch These methods are crucial for accurately determining the geometries and energies of transition states and intermediates along a reaction coordinate.

A combination of Car-Parrinello molecular dynamics (CP-MD) and high-level ab initio quantum chemical calculations has been used to calculate the electronic absorption spectrum of formamide at finite temperatures. nih.gov This approach involves averaging a large number of single-point multireference configuration interaction excitation energies for geometries sampled from a CP-MD simulation. nih.gov Such studies provide a detailed picture of the electronic transitions that can occur, which is essential for understanding photochemical reactions.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecular systems, including intermolecular interactions. nih.govdovepress.com By simulating the motions of atoms and molecules over time, MD can provide insights into the structure, dynamics, and thermodynamics of liquids and solutions. nih.gov

In the context of N-(1,1-dimethylpropyl)formamide, MD simulations could be employed to understand how the bulky 1,1-dimethylpropyl group influences its interactions with water and other solvent molecules. The simulations could reveal details about the structure of the solvation shell around the molecule and the dynamics of hydrogen bonding between the amide group and solvent molecules. This information is crucial for understanding its solubility and reactivity in different environments. For example, MD simulations have been used to study the interactions of hydrolyzed polyacrylamide with mineral surfaces, demonstrating how different functional groups orient themselves at the interface. mdpi.com

Conformational Analysis and Intramolecular Hydrogen Bonding (if applicable)

The biological and chemical activity of a molecule is often dictated by its three-dimensional structure and the different conformations it can adopt. Conformational analysis, therefore, is a critical aspect of understanding molecular behavior. nih.gov

For amides like N-(1,1-dimethylpropyl)formamide, a key conformational feature is the potential for rotation around the C-N bond, which can lead to different rotamers. Additionally, the presence of N-H and C=O groups allows for the possibility of intramolecular hydrogen bonding, which can significantly influence the preferred conformation. nih.gov

Theoretical studies, often employing Density Functional Theory (DFT), are instrumental in determining the relative energies of different conformers and the energy barriers for their interconversion. nih.govkent.ac.uk For instance, a study on N-((6-methylpyridin-2-yl)carbamothioyl)benzamide showed that it can adopt two low-energy conformations stabilized by different intramolecular hydrogen bonds. kent.ac.uk The preference for one conformer over the other was found to be dependent on the polarity of the solvent. kent.ac.uk

In the case of N-(1,1-dimethylpropyl)formamide, the bulky tert-amyl group likely imposes significant steric constraints, influencing the accessible conformations. While direct studies on this specific molecule are not in the provided results, research on similar N-substituted amides, such as N,N-dimethylfluoroacetamide, has shown that a combination of NMR spectroscopy and theoretical calculations can effectively determine the energy differences between cis and gauche rotamers. rsc.org Such an approach could be applied to N-(1,1-dimethylpropyl)formamide to elucidate its conformational landscape and the potential role of any intramolecular interactions.

Ligand Acidity Constant (LAC) Theory Applications (for related complexes)

The Ligand Acidity Constant (LAC) theory provides a framework for estimating the pKa of transition metal hydride and dihydrogen complexes. nih.gov This method is based on the principle that the pKa of a complex can be approximated by summing the acidity constants (AL) of each of its ligands, with corrections for charge and the position of the metal in the periodic table. nih.gov

DFT calculations play a crucial role in validating and refining the LAC model. rsc.orgresearchgate.net By calculating the free energies of deprotonation for a series of metal hydride complexes, researchers can test the additivity of ligand effects on pKa and determine the accuracy of the computational methods. scholaris.ca This approach has been used to determine the AL values for a variety of neutral and anionic ligands. rsc.orgscholaris.ca

While N-(1,1-dimethylpropyl)formamide itself is not a transition metal complex, the formamide functional group can act as a ligand. The principles of LAC theory could be extended to understand how the electronic properties of N-(1,1-dimethylpropyl)formamide as a ligand would influence the acidity of a metal hydride complex to which it is coordinated. The steric bulk of the 1,1-dimethylpropyl group would also be a significant factor in such a complex. The LAC method has been shown to be particularly useful for predicting the acidity of a wide range of complexes, which is important for understanding their catalytic activity. nih.govnih.gov

ParameterDescriptionReference
ALLigand Acidity Constant, a measure of the contribution of a ligand to the overall pKa of a complex. nih.govrsc.org
CchargeCorrection for the charge of the complex. nih.gov
CndCorrection for the periodic row of the transition metal. nih.gov
Cd6Correction for d6 octahedral acids that are not dihydrogen complexes. nih.gov

Molecular Docking Studies of Formamide-Containing Structures in Enzyme Active Sites (Focus on fundamental interactions, not efficacy)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug design to understand how a ligand, such as a small molecule, might interact with the active site of a protein or enzyme. nih.gov

The focus of these studies in the context of this article is on the fundamental interactions between formamide-containing structures and enzyme active sites, rather than their therapeutic efficacy. These interactions primarily involve hydrogen bonding, electrostatic interactions, and van der Waals forces. nih.gov

For example, in docking studies of inhibitors for aspartate semialdehyde dehydrogenase, the carboxyl groups of the inhibitors were found to form electrostatic interactions with arginine residues in the active site. nih.gov Similarly, docking studies on inhibitors of the SARS-CoV-2 papain-like protease (PLpro) revealed that the carbonyl oxygen of a ligand could form a hydrogen bond with a tyrosine residue, while an NH group could interact with an alanine (B10760859) residue. mdpi.com

Advanced Spectroscopic Characterization and Elucidation of N 1,1 Dimethylpropyl Formamide

Vibrational Spectroscopy (IR, Raman) for Conformational and Bonding Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the bonding environment and conformational isomers of N-(1,1-dimethylpropyl)formamide. These methods are particularly sensitive to the vibrations of specific functional groups within the molecule.

The infrared and Raman spectra of amides are characterized by several key vibrational modes, most notably the C=O (Amide I) and N-H stretching bands. The positions of these bands are highly sensitive to the molecule's electronic structure, intra- and intermolecular interactions, and the physical state of the sample.

For N-(1,1-dimethylpropyl)formamide, a secondary amide, the N-H stretching vibration is expected to appear in the range of 3350-3180 cm⁻¹ in the infrared spectrum when the molecule is involved in hydrogen bonding, which is typical for condensed phases. In a dilute solution with a non-polar solvent, where intermolecular hydrogen bonds are minimized, this band would shift to a higher frequency, typically between 3500 and 3400 cm⁻¹. The C=O stretching vibration (Amide I band) is anticipated to be observed in the region of 1680-1630 cm⁻¹ for the hydrogen-bonded form. The corresponding Amide II band, which arises from a coupling of the N-H in-plane bending and C-N stretching vibrations, is expected between 1550 and 1510 cm⁻¹.

In the condensed phase (liquid or solid), N-(1,1-dimethylpropyl)formamide molecules are expected to associate through intermolecular hydrogen bonds, forming dimers or polymeric chains. This association significantly influences the vibrational spectra. The formation of N-H···O=C hydrogen bonds leads to a broadening and a shift to lower wavenumbers of both the N-H and C=O stretching bands compared to the gas phase or dilute solutions in non-polar solvents.

The extent of this shift provides a measure of the hydrogen bond strength. By comparing the spectra of N-(1,1-dimethylpropyl)formamide in different solvents of varying polarity and hydrogen-bonding capability, the nature and extent of these intermolecular associations can be elucidated. For instance, in a proton-accepting solvent like dimethyl sulfoxide (B87167) (DMSO), the N-H stretching band would be significantly shifted to a lower frequency due to strong hydrogen bonding with the solvent molecules. Conversely, in a non-polar solvent like carbon tetrachloride, the spectrum would be dominated by bands corresponding to non-associated or weakly associated species.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Dynamic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural and dynamic investigation of N-(1,1-dimethylpropyl)formamide in solution.

Due to the partial double bond character of the C-N bond, rotation is restricted, leading to the possible existence of cis and trans isomers with respect to the amide bond. In the case of N-substituted formamides, the formyl proton and the substituent on the nitrogen can be either on the same side (cis) or on opposite sides (trans) of the C-N bond. These two isomers are diastereomers and, in principle, will have distinct signals in the NMR spectra.

Advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can be employed for the unambiguous assignment of these isomers. For example, in the trans isomer, irradiation of the N-H proton would be expected to produce an NOE enhancement of the formyl proton signal, whereas in the cis isomer, an enhancement of the signals from the 1,1-dimethylpropyl group would be observed. The relative integration of the signals corresponding to the two isomers also provides information about their relative populations in a given solvent and at a specific temperature.

The restricted rotation around the amide C-N bond is a well-documented phenomenon that can be studied in detail using variable temperature (VT) NMR spectroscopy. At low temperatures, where the rate of rotation is slow on the NMR timescale, separate sets of signals will be observed for the cis and trans isomers. As the temperature is increased, the rate of interconversion between the two isomers increases.

This increased rate of exchange leads to a broadening of the corresponding NMR signals. At a specific temperature, known as the coalescence temperature (Tc), the signals for a given proton in the two isomers merge into a single broad peak. As the temperature is further increased, this broad peak sharpens into a single time-averaged signal.

By analyzing the line shape of the exchanging signals at different temperatures, the rate constant for the rotational process can be determined. From the rate constants at various temperatures, the activation energy (ΔG‡) for the restricted rotation can be calculated using the Eyring equation. This provides a quantitative measure of the rotational barrier of the amide bond in N-(1,1-dimethylpropyl)formamide.

Mass Spectrometry for Mechanistic Pathway Elucidation

Mass spectrometry (MS) provides valuable information about the molecular weight and fragmentation pattern of N-(1,1-dimethylpropyl)formamide. The fragmentation pathways are crucial for confirming the structure of the molecule and can be elucidated through techniques such as gas chromatography-mass spectrometry (GC-MS).

Upon electron ionization (EI), the molecule will form a molecular ion (M+•), which can then undergo various fragmentation processes. For N-(1,1-dimethylpropyl)formamide, with a molecular formula of C₆H₁₃NO, the predicted monoisotopic mass is 115.0997 g/mol . uni.lu

Key fragmentation pathways for amides often involve cleavage of the bonds adjacent to the carbonyl group and the nitrogen atom. For N-(1,1-dimethylpropyl)formamide, some expected fragmentation patterns include:

α-cleavage: Loss of an ethyl radical (•CH₂CH₃) from the tert-amyl group to form a stable tertiary carbocation.

McLafferty rearrangement: If a gamma-hydrogen is available on the alkyl substituent, a rearrangement can occur, leading to the elimination of a neutral alkene.

Cleavage of the C-N bond: This can lead to the formation of ions corresponding to the formyl group or the N-substituted fragment.

Predicted m/z values for various adducts of N-(1,1-dimethylpropyl)formamide in mass spectrometry are presented in the table below. uni.lu

AdductPredicted m/z
[M+H]⁺116.1070
[M+Na]⁺138.0889
[M-H]⁻114.0924
[M]⁺115.0992

By analyzing the masses of the fragment ions in the mass spectrum, it is possible to piece together the fragmentation mechanism, which provides strong evidence for the molecular structure.

Applications of N 1,1 Dimethylpropyl Formamide in Advanced Chemical Synthesis

Precursor in the Synthesis of Complex Organic Molecules

The formamide (B127407) functional group is a versatile synthon in organic chemistry, and in N-(1,1-dimethylpropyl)formamide, it serves as a valuable building block for the construction of more intricate molecular architectures.

Building Block for Heterocyclic Compound Synthesis

Heterocyclic compounds are fundamental to many areas of chemistry, including medicinal and agricultural science. Formamides are established precursors for various heterocyclic systems. While specific literature detailing the use of N-(1,1-dimethylpropyl)formamide in the synthesis of a wide array of heterocycles is not abundant, its general reactivity pattern as a formamide suggests its potential in constructing rings such as pyrimidines, quinazolines, and triazines.

For instance, the synthesis of pyrimidine (B1678525) derivatives often involves the condensation of a compound containing an N-C-N skeleton with a C-C-C unit. icm.edu.pl Formamides can serve as a source for the N-C-N fragment. Similarly, palladium-catalyzed methodologies have been developed for the synthesis of quinazolines and quinazolinones from formamides and substituted nitrobenzaldehydes or nitrobenzoates. researchgate.net The bulky N-(1,1-dimethylpropyl) group in this specific formamide could potentially be exploited to influence the regioselectivity or stereoselectivity of such cyclization reactions.

The synthesis of 1,2,4-triazine (B1199460) derivatives, another important class of heterocycles with diverse biological activities, can be achieved through various synthetic routes, some of which utilize formamide derivatives. ijpsr.inforesearchgate.net These methods often involve multi-step sequences where the formamide moiety is incorporated to form the triazine ring.

Heterocyclic SystemGeneral Synthetic Approach from FormamidesPotential Role of N-(1,1-dimethylpropyl)formamide
Pyrimidines Condensation reactions providing the N-C-N fragment. icm.edu.plyoutube.comSource of the formamide moiety for ring construction.
Quinazolines Palladium-catalyzed reductive N-heterocyclization with nitroaromatics. researchgate.netThe bulky substituent may influence reaction selectivity.
1,2,4-Triazines Multi-step syntheses involving condensation and cyclization. ijpsr.inforesearchgate.netpnrjournal.comIncorporation of the formamide group into the triazine core.

Intermediate in the Formation of Pharmaceuticals or Agrochemicals (Focus on synthetic methodology, not biological activity)

The structural motifs derived from N-(1,1-dimethylpropyl)formamide are of interest in the synthesis of potential pharmaceutical and agrochemical agents. The focus here is on the synthetic pathways rather than the biological efficacy of the final products.

In the realm of agrochemicals, succinate (B1194679) dehydrogenase inhibitors (SDHIs) are a significant class of fungicides. nih.govmdpi.com The synthesis of certain N-phenylcarboxamide fungicides, which act as SDHIs, involves the coupling of a carboxylic acid with an aniline (B41778) derivative. While not a direct application of the formamide itself, the corresponding amine, 1,1-dimethylpropylamine, which can be derived from the hydrolysis of N-(1,1-dimethylpropyl)formamide, is a key building block for the N-substituent in some of these structures. The formamide can be considered a stable precursor to this amine.

With regard to pharmaceuticals, quinazoline (B50416) derivatives are known to exhibit a wide range of biological activities and have been investigated as inhibitors of various enzymes, such as phosphodiesterase 7 (PDE7). nih.gov The synthesis of these complex molecules often involves multi-step reaction sequences where a formamide or a related derivative could be a key intermediate in the construction of the quinazoline core.

Role in Material Science Applications (as a monomer or modifying agent in polymer synthesis, not as a solvent)

While N,N-dimethylformamide (DMF) is a common solvent in polymer chemistry, the application of N-substituted formamides like N-(1,1-dimethylpropyl)formamide as monomers or modifying agents is a more specialized area. The polymerization of N-vinylformamide is a known process for producing water-soluble polymers, which can be precursors to polyvinylamine. google.com

Although direct polymerization of N-(1,1-dimethylpropyl)formamide is not widely reported, the possibility of its incorporation into polymer backbones as a modifying agent exists. The bulky, hydrophobic 1,1-dimethylpropyl group could impart specific properties to a polymer, such as altered solubility, thermal stability, or mechanical characteristics. This approach would involve either the synthesis of a polymerizable derivative of N-(1,1-dimethylpropyl)formamide or its attachment to a pre-existing polymer chain.

Polymer ApplicationSynthetic StrategyPotential Property Modification
Monomer Synthesis and polymerization of a vinyl derivative.Introduction of bulky side chains.
Modifying Agent Grafting onto an existing polymer backbone.Increased hydrophobicity, altered solubility.

Development of Novel Reagents and Catalysts Utilizing Formamide Functionality

The formamide functionality is a precursor to a range of reactive species that can be utilized as reagents or catalysts in organic synthesis.

A prominent example is the Vilsmeier-Haack reaction, which employs a Vilsmeier reagent for the formylation of electron-rich aromatic compounds. mychemblog.comwikipedia.orgtcichemicals.com This reagent, a chloroiminium ion, is typically generated in situ from a substituted formamide, most commonly N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃) or oxalyl chloride. mychemblog.comwikipedia.org

N-(1,1-dimethylpropyl)formamide can, in principle, be used to generate a corresponding Vilsmeier reagent, [N-(1,1-dimethylpropyl)-N-chloromethyliminium chloride]. The reactivity and selectivity of this bulkier Vilsmeier reagent could differ from the standard DMF-derived reagent, potentially offering advantages in specific synthetic transformations.

Furthermore, formamides can be precursors to N-sulfonyl formamidines through a direct condensation reaction with sulfonamides, catalyzed by sodium iodide with an oxidant. uni.luorganic-chemistry.org This reaction provides a green and atom-economical route to these valuable synthetic intermediates. N-(1,1-dimethylpropyl)formamide could be a substrate in this reaction, leading to N-sulfonyl formamidines bearing the bulky 1,1-dimethylpropyl group.

In the field of catalysis, formamides can be involved in transition metal-catalyzed reactions. mdpi.comuchicago.eduuchicago.edu While specific examples detailing the use of N-(1,1-dimethylpropyl)formamide as a ligand or pre-catalyst are scarce, the nitrogen and oxygen atoms of the formamide group have the potential to coordinate with metal centers, influencing the catalytic activity and selectivity of a metallic complex.

Reagent/Catalyst TypeFormation from N-(1,1-dimethylpropyl)formamidePotential Application
Vilsmeier Reagent Reaction with POCl₃ or similar acid chlorides. mychemblog.comwikipedia.orgtcichemicals.comwikipedia.orgFormylation of organic compounds.
N-Sulfonyl Formamidines NaI-catalyzed condensation with sulfonamides. uni.luorganic-chemistry.orgSynthetic intermediates for pharmaceuticals and agrochemicals.
Transition Metal Complexes Coordination to a metal center. mdpi.comuchicago.eduuchicago.eduLigand in catalytic transformations.

Emerging Research Directions for Formamide, N 1,1 Dimethylpropyl

Investigation of N-(1,1-dimethylpropyl)formamide in Flow Chemistry Systems

The application of Formamide (B127407), N-(1,1-dimethylpropyl)- in continuous flow chemistry systems remains a largely unexplored area. The bulky and sterically hindering 1,1-dimethylpropyl (tert-amyl) group is anticipated to significantly influence the reactivity and physical properties of the molecule in a flow environment. Future research could focus on its potential as a solvent with a unique polarity profile and a relatively high boiling point, which could be advantageous for reactions requiring elevated temperatures under continuous processing conditions. Investigations into its stability and decomposition pathways under various flow regimes, including high-temperature and high-pressure conditions, would be crucial for establishing its utility in this domain.

Integration into Supramolecular Assemblies and Smart Materials

The sterically demanding nature of the N-(1,1-dimethylpropyl) group presents an intriguing element for the design of supramolecular structures and "smart" materials. The bulky substituent can influence intermolecular interactions, potentially directing the self-assembly of larger molecular architectures.

Research in this area could explore the incorporation of the N-(1,1-dimethylpropyl)formamide moiety into larger molecules, such as polymers or macrocycles. For instance, copolymers incorporating N-tert-amyl acrylamide (B121943) have been synthesized and investigated for their use in hydrogels for applications like water remediation. This suggests that the tert-amyl group can be a viable component in polymer chemistry, where its size could impact the cross-linking and swelling properties of resultant materials. The hydrogen bonding capabilities of the formamide group, in conjunction with the steric hindrance of the alkyl substituent, could be harnessed to create materials that respond to external stimuli like temperature or pH.

Photochemical Transformations and Optoelectronic Applications

The photochemistry of formamides is a field of active research, with studies on simpler analogues like formamide and N-methylformamide revealing pathways involving C-N bond cleavage and radical formation upon UV irradiation. The photochemical behavior of Formamide, N-(1,1-dimethylpropyl)- is expected to be influenced by the bulky alkyl group.

Future studies could investigate the photodissociation dynamics of this compound. The 1,1-dimethylpropyl group might alter the stability of radical intermediates and influence the branching ratios of different photochemical reaction channels. While direct optoelectronic applications have not been reported, understanding the fundamental photochemical properties is a prerequisite for exploring its potential in areas such as photoresists or as a component in light-sensitive materials. Research into its excited state properties and energy transfer mechanisms would be foundational to any such developments.

Bio-inspired Chemical Transformations Involving Amide Scaffolds

Formamide itself is a key molecule in prebiotic chemistry, implicated in the formation of nucleobases and amino acids. While direct bio-inspired transformations involving Formamide, N-(1,1-dimethylpropyl)- have not been documented, the amide bond is a cornerstone of biological systems.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.